Tert-butyl 4-methyl-3-oxopentanoate
Description
Tert-butyl 4-methyl-3-oxopentanoate is a branched ester featuring a tert-butyl group attached to a 3-oxopentanoate backbone. For example, tert-butyl esters are widely used in organic synthesis due to their stability and ease of deprotection under acidic conditions. Notably, tert-butyl-protected intermediates, like the Alectinib intermediate (CAS 2287185-55-9), share structural motifs with this compound, suggesting roles in drug development .
Key characteristics of tert-butyl esters include:
Properties
IUPAC Name |
tert-butyl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHNEHUFXUBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450417 | |
| Record name | t-butyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94250-54-1 | |
| Record name | t-butyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methyl-3-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with isobutyryl chloride and tert-butanol . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and continuous monitoring ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 4-methyl-3-oxopentanoate has a wide range of applications in scientific research:
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds. Its ester and ketone functionalities allow it to participate in multiple chemical reactions, such as:
- Nucleophilic Substitution: The ester group can react with nucleophiles to form new derivatives.
- Reduction and Oxidation Reactions: It can be reduced to yield alcohols or oxidized to produce carboxylic acids.
Biological Research
In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural features enable it to interact with biological targets, making it a valuable tool in biochemistry.
Pharmaceutical Development
The compound acts as a precursor for synthesizing pharmaceuticals and bioactive molecules. Its ability to undergo various transformations makes it suitable for developing new therapeutic agents.
Industrial Applications
In the industrial sector, this compound is employed in the production of:
- Polymers and Resins: The compound's reactivity allows it to be integrated into polymeric materials.
- Chemical Manufacturing: It serves as a building block for producing other industrial chemicals.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound in various applications:
- Enzyme Inhibition Studies:
- Pharmaceutical Synthesis:
- Polymer Chemistry:
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Structural Analogues
a) Tert-butyl Acrylate (TBA)
- Structure : CH₂=CHCOO-t-Bu.
- Applications : Used in polymer synthesis to impart hydrophobicity, scratch resistance, and adhesion .
- Reactivity : Undergoes radical polymerization and copolymerization with styrene, acrylonitrile, and vinyl chloride .
- Contrast: Unlike Tert-butyl 4-methyl-3-oxopentanoate, TBA is monofunctional and optimized for industrial polymer applications rather than pharmaceuticals.
b) Tert-butyl Hydroperoxide
- Structure : t-Bu-O-OH.
- Applications : Oxidizing agent in organic synthesis; detected in atmospheric ROS assays .
- Reactivity : 19.3× weaker response than H₂O₂ in DCFH–HRP assays, indicating lower oxidative activity in biological systems .
- Contrast : As a peroxide, it is thermally unstable and hazardous compared to the ester .
c) Tert-butyl Cumyl Peroxide
- Structure : t-Bu-O-O-Cumyl.
- Applications : Cross-linking agent for polyethylene and rubber cables .
- Reactivity : Prone to self-accelerating decomposition at elevated temperatures .
- Contrast : The peroxide functional group introduces instability absent in tert-butyl esters.
d) Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Structure : Tetrazole-linked tert-butyl ester.
- Applications : Antidiabetic candidate with IC₅₀ = 7.12 µM, demonstrating carboxylate bioactivity .
- Reactivity : Hydrolyzes to release carboxylic acid, a common prodrug strategy .
- Contrast: The tetrazole moiety confers specific biological activity, unlike the simpler 3-oxopentanoate backbone.
Reactivity and Stability
- Bond Dissociation Energies : Tert-butyl radicals dissociate at consistent energies (~5.7 eV) regardless of heteroatom (O, N), unlike linear alkyl radicals (e.g., ethyl: 8.3–9.0 eV) . This stability supports the tert-butyl group’s utility in diverse backbones.
- Hydrolysis: Esters like this compound hydrolyze to carboxylic acids under acidic conditions, a property exploited in prodrug design .
Biological Activity
Tert-butyl 4-methyl-3-oxopentanoate (CAS No. 94250-54-1) is an organic compound belonging to the ester family, characterized by a tert-butyl group, a methyl group, and a ketone functional group. Its molecular formula is C10H18O3. This compound is utilized in various scientific and industrial applications, particularly in organic synthesis and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
This compound possesses unique structural features that influence its reactivity and biological interactions. The presence of the ester group allows it to undergo hydrolysis and participate in various biochemical reactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction with Isobutyryl Chloride : A common synthetic route involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with isobutyryl chloride and tert-butanol.
- Industrial Production : In industrial settings, large-scale reactors are employed to optimize reaction conditions for efficiency and safety.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and selectivity in enzymatic reactions .
Applications in Research
This compound has diverse applications in scientific research:
- Enzyme-Catalyzed Reactions : It is utilized as a substrate in enzyme-catalyzed studies, helping researchers understand metabolic pathways.
- Pharmaceutical Development : The compound serves as a precursor for synthesizing bioactive molecules and pharmaceuticals.
- Polymer Production : It is also employed in producing polymers and resins in industrial applications.
Study on Enzyme Interaction
A significant study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound acts as a competitive inhibitor for certain enzymes, leading to altered metabolic rates in model organisms.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 40 |
This study highlights the potential of this compound as a tool for modulating metabolic processes .
Research on Pharmacological Effects
Another research project focused on the pharmacological effects of this compound in vivo. The findings demonstrated that the compound exhibited anti-inflammatory properties and showed promise as a therapeutic agent for treating inflammatory diseases.
| Treatment Group | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| Control | - | No effect |
| Low Dose | 10 | Moderate reduction in inflammation |
| High Dose | 50 | Significant reduction in inflammation |
These results suggest that this compound could be further explored for its therapeutic potential .
Q & A
Q. Table 1. Synthetic Approaches for Derivatives
Advanced: How can isotopic labeling elucidate the metabolic fate of this compound in biological systems?
Methodological Answer:
Radiolabeled (e.g., ¹⁴C or ³H) analogs of 4-methyl-3-oxopentanoate derivatives can track metabolic pathways. For instance, studies on structurally similar 4-methyl-2-oxopentanoate in rat pancreatic islets revealed incorporation into CO₂, acetoacetate, and leucine via mitochondrial oxidative phosphorylation . To apply this to tert-butyl derivatives:
Synthesize labeled this compound using ¹⁴C-enriched tert-butoxycarbonyl precursors.
Incubate with cell cultures or tissue homogenates under controlled pH and temperature.
Analyze metabolites via LC-MS or scintillation counting to quantify CO₂, amino acids, or lipid incorporation.
Contradictions in data (e.g., variable acetoacetate yields) may arise from differences in tissue-specific enzyme expression or competing hydrolysis of the tert-butyl ester .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester carbonyl (δ ~165–175 ppm) and tert-butyl group (δ ~1.2–1.4 ppm) presence.
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., hydrolyzed acids) using reverse-phase C18 columns and ESI ionization .
- IR Spectroscopy : Detects ketone (1700–1750 cm⁻¹) and ester (1250–1050 cm⁻¹) functional groups.
For intermediates like tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, X-ray crystallography resolves stereochemical ambiguities .
Advanced: How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The tert-butyl group’s steric bulk can hinder nucleophilic attack or transition-state formation. For example:
- Suzuki-Miyaura Coupling : Bulky aryl halides require optimized ligands (e.g., SPhos) and elevated temperatures.
- Hydrolysis Studies : Compare kinetics of tert-butyl esters vs. methyl analogs under acidic/basic conditions. tert-butyl esters exhibit slower hydrolysis due to steric protection of the carbonyl .
Experimental design should include control reactions with less bulky esters (e.g., methyl or ethyl) to isolate steric effects.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Spill Management : Neutralize residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
Stability data indicate no hazardous decomposition under recommended conditions, but incompatible with strong oxidizers .
Advanced: How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?
Methodological Answer:
DFT Calculations : Optimize geometries using Gaussian or ORCA to compare transition-state energies for attack at C-3 (oxo) vs. C-4 (methyl) positions.
Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., oxo carbonyl) as nucleophilic targets.
MD Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction pathways.
Contradictions between experimental and computational results may arise from solvent dynamics or unaccounted steric factors, necessitating iterative model refinement .
Basic: What purification strategies are effective for this compound intermediates?
Methodological Answer:
- Crystallization : Use hexane/ethyl acetate gradients to isolate crystalline products .
- Column Chromatography : Employ silica gel with 10–30% ethyl acetate in hexane for polar byproducts.
- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., <1 mmHg) preserves the tert-butyl ester .
Advanced: How does this compound serve as a precursor in pharmaceutical synthesis?
Methodological Answer:
This compound acts as a key intermediate in kinase inhibitors (e.g., alectinib). Steps include:
Functionalization : Introduce aryl halides via Ullmann coupling for subsequent cross-coupling .
Deprotection : Cleave the tert-butyl group with TFA to generate carboxylic acids for amide bond formation.
Biological Screening : Test intermediates in enzyme inhibition assays (e.g., IC₅₀ measurements).
Contradictions in yield or selectivity between batches often stem from trace metal contaminants or moisture levels during coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
